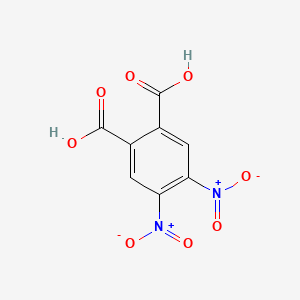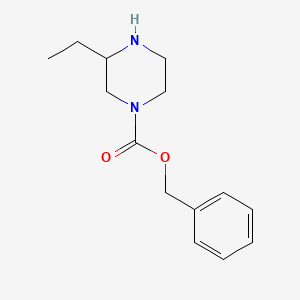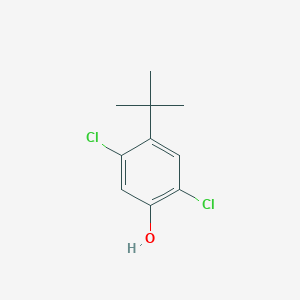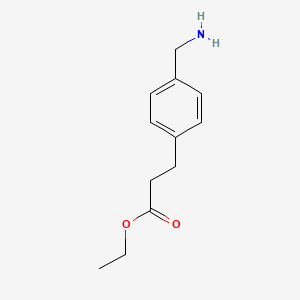
3-Hydroxy-5-pentylcyclohex-2-enone
Overview
Description
Scientific Research Applications
Ultrasound in Synthesis
One of the scientific applications of compounds similar to 3-Hydroxy-5-pentylcyclohex-2-enone is in the field of ultrasound-assisted synthesis. For instance, a study demonstrated the one-pot synthesis of 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives using ultrasound. This method offers high yields, reduced reaction times, and milder conditions, making it an environmentally friendly approach with a simple work-up procedure (Song et al., 2015).
Synthesis of Diarylcyclohex-2-enones
Another application lies in the synthesis of 3,5-diarylcyclohex-2-enones, which are created through a process involving the addition of pentane-2,4-dione to chalcones. This methodology provides a new route for synthesizing these compounds, which are essential in various chemical reactions and could have potential applications in pharmaceuticals and material sciences (Gezegen & Ceylan, 2015).
Molecular Docking and Anticancer Properties
A notable application is in the area of molecular docking and cancer research. A study focusing on the crystal structure of a biscyclohexane diol derivative (similar to this compound) suggested its potential as an anticancer agent. Molecular docking studies with focal adhesion kinase (FAK) domain highlighted its potential in medicine, particularly for its biological activities and potential pharmaceutical applications (Kokila, Kiran, & Ramakrishna, 2017).
Asymmetric Syntheses
In the field of asymmetric synthesis, this compound-related compounds have been used for stereoselective conjugate additions. This is crucial for the production of chiral molecules, which are widely used in the development of new drugs and other chemical products (Schultz & Harrington, 1991).
Environmental Impact Studies
Compounds related to this compound are also studied in environmental science. For example, the atmospheric chemistry of ketones like 2-pentanone and 2-heptanone (structurally related to this compound) has been investigated to understand their impact on urban and regional photochemical air pollution (Atkinson, Tuazon, & Aschmann, 2000).
Enantioselective Synthesis
A significant application is in the field of enantioselective synthesis, where researchers developed a novel path to enantiomerically enriched 5-hydroxycyclohex-2-enones, crucial for creating versatile chiral building blocks (Honda & Endo, 2001).
Properties
IUPAC Name |
3-hydroxy-5-pentylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXMWWKQZREOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=CC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612163 | |
| Record name | 3-Hydroxy-5-pentylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58016-29-8 | |
| Record name | 3-Hydroxy-5-pentylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


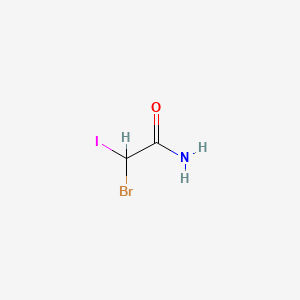
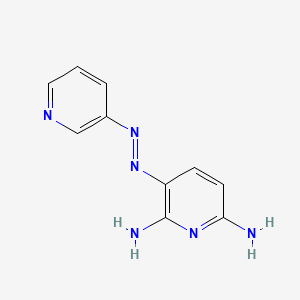
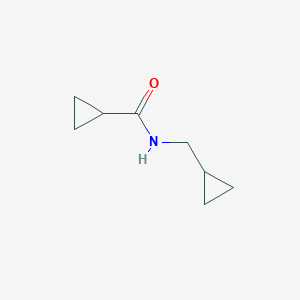
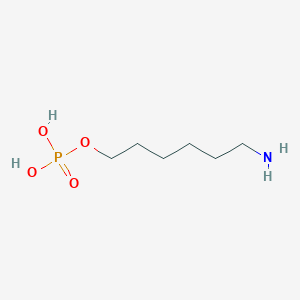
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1628814.png)
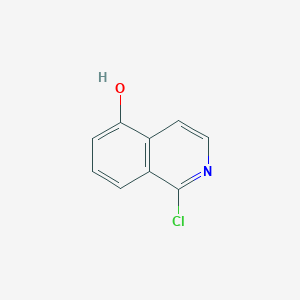
![7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1628816.png)


